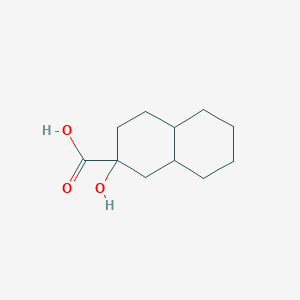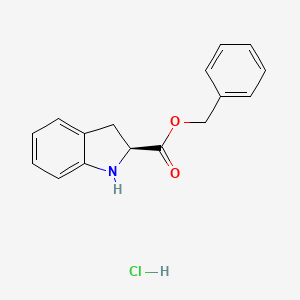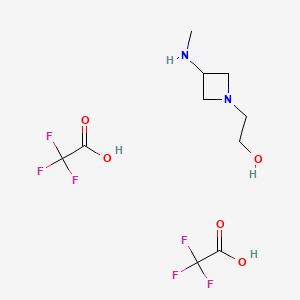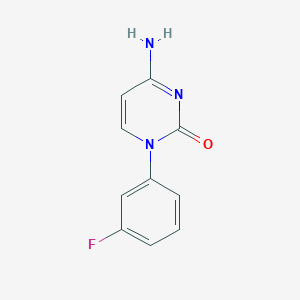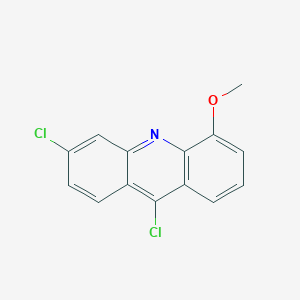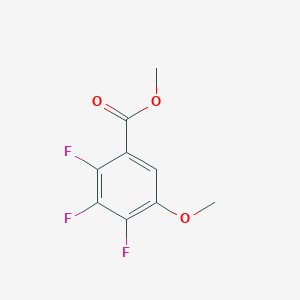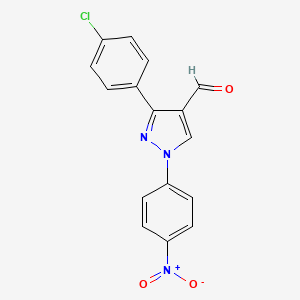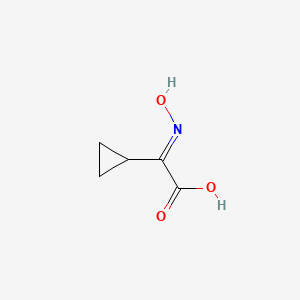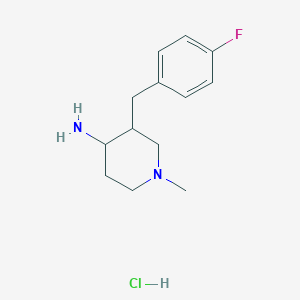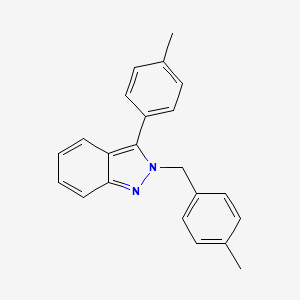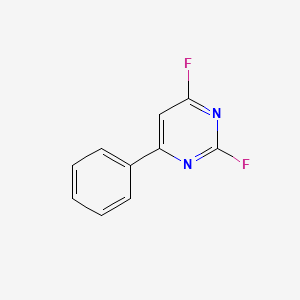
2,4-Difluoro-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms at positions 2 and 4, along with a phenyl group at position 6, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-phenylpyrimidine typically involves the use of halogenated pyrimidine precursors. One common method is the nucleophilic substitution reaction of 2,4-dichloro-6-phenylpyrimidine with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions. The reaction is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity. The choice of reagents, solvents, and catalysts is crucial to ensure cost-effectiveness and environmental sustainability .
化学反应分析
Types of Reactions
2,4-Difluoro-6-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: It can undergo coupling reactions with boronic acids or organometallic reagents under Suzuki-Miyaura or Stille coupling conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate (K₂CO₃)) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
科学研究应用
2,4-Difluoro-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound finds applications in the production of agrochemicals, dyes, and advanced materials.
作用机制
The mechanism of action of 2,4-Difluoro-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design. The phenyl group contributes to hydrophobic interactions with target proteins, further enhancing its biological activity .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: A precursor in the synthesis of 2,4-Difluoro-6-phenylpyrimidine.
2,4-Difluoro-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.
2,4-Difluoro-5-phenylpyrimidine: Similar structure with the phenyl group at position 5 instead of 6.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the phenyl group, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a versatile intermediate in various synthetic and industrial processes .
属性
分子式 |
C10H6F2N2 |
|---|---|
分子量 |
192.16 g/mol |
IUPAC 名称 |
2,4-difluoro-6-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
ZCHHTEOFXSGDMW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



